Pentafluoroethane-1-sulfonyl chloride

Catalog No.
S1917036
CAS No.
64773-40-6
M.F
C2ClF5O2S
M. Wt
218.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoroethane-1-sulfonyl chloride

Scaling LiBETI? TfCl (C1) is volatile and corrosive to Al above 3.8V; C4-C8 perfluoroalkyls are viscous and PFAS-restricted. PFES-Cl is the solution:

  • Liquid at room temp; synthesis at 60°C without pressure.
  • LiBETI passivates Al >4.0V for stable high-voltage NMC/NCA cycling.
  • High ionic conductivity & aqueous solubility >30 mol/kg for supercapacitors.
  • Non-ionic PAGs for precise acid diffusion in EUV lithography.
  • Supplied pure for immediate R&D and pilot-scale production.

CAS Number

64773-40-6

Product Name

Pentafluoroethane-1-sulfonyl chloride

IUPAC Name

1,1,2,2,2-pentafluoroethanesulfonyl chloride

Molecular Formula

C2ClF5O2S

Molecular Weight

218.53 g/mol

InChI

InChI=1S/C2ClF5O2S/c3-11(9,10)2(7,8)1(4,5)6

InChI Key

VQHMMOSXFHZLPI-UHFFFAOYSA-N

SMILES

C(C(F)(F)S(=O)(=O)Cl)(F)(F)F

Canonical SMILES

C(C(F)(F)S(=O)(=O)Cl)(F)(F)F

The exact mass of the compound Pentafluoroethane-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292207. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Pentafluoroethanesulfonyl chloride, 1,1,2,2,2-Pentafluoroethane-1-sulfonyl chloride, Perfluoroethanesulfonyl chloride, Pentafluoroethylsulfonyl chloride, PFES-Cl, 2,2,2-Trifluoro-1-(trifluoromethyl)ethane-1-sulfonyl chloride

Purity

≥98%

Package Size

1 g, 5 g

Pentafluoroethanesulfonyl chloride (PFES-Cl) is a highly reactive, perfluorinated C2 building block primarily utilized for the introduction of the pentafluoroethanesulfonyl group in advanced material synthesis. As a liquid-phase sulfonylating agent, it serves as the critical direct precursor for synthesizing bis(pentafluoroethanesulfonyl)imide salts (such as LiBETI and NaBETI) and high-performance non-ionic photoacid generators (PAGs). From a procurement and scale-up perspective, PFES-Cl occupies a strategic 'Goldilocks' zone: it overcomes the extreme volatility and handling hazards associated with C1 triflyl derivatives, while avoiding the severe viscosity, poor solubility, and strict environmental regulatory bans (e.g., PFOS restrictions) that plague C4–C8 perfluoroalkyl chains. Its primary industrial value lies in enabling the scalable production of next-generation battery electrolytes and semiconductor lithography reagents that require precise control over hydrophobicity, thermal stability, and electrochemical passivation[1].

Procurement Fit

Building block
Installs pentafluoroethanesulfonyl (PfES) group onto nucleophilic substrates
Reactivity profile
Electrophilic sulfonyl chloride for sulfonamide, sulfonate ester, and sulfonimide synthesis
Chain-length dependent
C2 perfluoroalkyl chain offers distinct volatility, electrophilicity, and product lipophilicity versus C1 (triflyl) and C3+ homologues

Attempting to substitute PFES-Cl with the more common trifluoromethanesulfonyl chloride (TfCl, C1) or nonafluorobutanesulfonyl chloride (NfCl, C4) introduces severe process and performance failures. In manufacturing, TfCl boils at 25–35 °C, requiring costly pressurized reactors or cryogenic condensers to prevent massive evaporative loss, whereas PFES-Cl is a stable liquid that allows standard atmospheric-pressure synthesis at elevated temperatures (e.g., 60 °C). In downstream application performance, C1-derived imide salts (LiTFSI) cause catastrophic anodic corrosion of aluminum current collectors in lithium-ion batteries at voltages above 3.8 V. Conversely, moving to C4 or C8 analogs to solve volatility and corrosion issues results in salts with excessively high viscosity and drastically reduced ionic mobility, alongside severe PFAS regulatory compliance hurdles. PFES-Cl is uniquely required when a manufacturer must balance processability, high ionic conductivity, and robust aluminum passivation [1].

Substitution Risk

C2 Reagent
Boiling point enables standard distillation; intermediate volatility
C1 (Triflyl) Analog
Lower boiling point increases evaporative loss and may require cryogenic trapping
C2 Reagent
PfES group provides moderate lipophilicity and steric bulk for drug-like optimization
C1 or C3+ Analog
Shorter CF3 group insufficient steric/lipophilic differentiation; longer chains add excessive MW
C2-derived LiBETI
Higher thermal decomposition onset; moderate ionic conductivity
C1-derived LiTFSI or C3-derived LiHFPI
Different conductivity/thermal stability trade-off; may not meet high-temperature electrolyte requirements

Precursor Processability and Volatility Control

The physical state of the sulfonyl chloride precursor dictates the required reactor infrastructure. Trifluoromethanesulfonyl chloride (TfCl) has a boiling point of 25–35 °C, making it a highly volatile hazard that necessitates sealed, pressure-rated vessels or sub-zero reflux systems to prevent reactant loss. In contrast, PFES-Cl is a stable liquid with a significantly higher boiling point, allowing nucleophilic substitution reactions (e.g., with amides to form BETI precursors) to be conducted efficiently at 60 °C in standard solvent systems like acetonitrile without pressurized containment [1].

Evidence DimensionBoiling point and reactor handling temperature
Target Compound DataPFES-Cl allows standard atmospheric synthesis at 60 °C without significant evaporative loss.
Comparator Or BaselineTfCl (C1 analog) boils at 25–35 °C.
Quantified DifferencePFES-Cl eliminates the need for high-pressure or cryogenic reactor infrastructure required for C1 analogs.
ConditionsNucleophilic substitution in acetonitrile with sodium carbonate base.

Procuring PFES-Cl drastically reduces capital equipment requirements and safety hazards during the scale-up of perfluorinated sulfonamides and imides.

Boiling point
Reported
Target (C2)
56–57 °C
Comparator (C1)
~29–32 °C
Higher boiling point supports ambient distillation without cryogenic traps
Experimental measurement; literature value for comparator

Downstream Aluminum Current Collector Passivation

The choice of sulfonyl chloride dictates the electrochemical stability of the resulting lithium imide salt. Electrolytes based on LiTFSI (derived from C1 TfCl) are notorious for causing severe anodic dissolution of aluminum current collectors at potentials above 3.8 V vs. Li/Li+. By utilizing PFES-Cl to synthesize LiBETI, the resulting C2 perfluoroalkyl chain facilitates the formation of a robust, protective aluminum fluoride surface layer, successfully suppressing aluminum corrosion at high voltages while maintaining high ionic conductivity [1].

Evidence DimensionAluminum current collector corrosion suppression
Target Compound DataLiBETI (from PFES-Cl) forms a protective AlF3 passivation layer, enabling stable cycling >4.0 V.
Comparator Or BaselineLiTFSI (from C1 TfCl) causes severe Al pitting and dissolution at >3.8 V.
Quantified DifferencePFES-Cl derivatives extend the anodic stability window and prevent catastrophic current collector failure.
ConditionsStandard concentration (<1M) imide-based lithium-ion battery electrolytes.

Battery manufacturers must procure PFES-Cl to synthesize imide salts that are compatible with high-voltage cathode materials without degrading the aluminum substrate.

Refractive index
Reported
C2F5SO2Cl
1.3288
CH3CH2SO2Cl
≈1.454
Distinct RI enables rapid identity verification upon receipt
Differentiates perfluorinated reagent from non-fluorinated analogue

Aqueous Solubility for Water-in-Salt Electrolytes (WISE)

For advanced aqueous energy storage, the electrolyte salt must achieve extreme concentrations to widen the electrochemical stability window. While C4-based imides suffer from poor solubility and high viscosity, LiBETI synthesized from PFES-Cl demonstrates an extraordinary aqueous solubility of >30 mol/kg at room temperature. Furthermore, binary mixtures containing these C2-imide salts remain thermodynamically stable in the liquid state down to at least -10 °C, outperforming both non-fluorinated salts and longer-chain perfluoroalkyl analogs[1].

Evidence DimensionMaximum aqueous solubility and low-temperature liquidus stability
Target Compound DataLiBETI achieves >30 mol/kg solubility; liquid down to -10 °C.
Comparator Or BaselineC4/C8 analogs exhibit sluggish ionic transfer and lower solubility limits.
Quantified DifferencePFES-Cl derivatives enable ultra-high concentration (>30 m) aqueous electrolytes without precipitation at sub-zero temperatures.
ConditionsAqueous Water-in-Salt Electrolyte (WISE) formulation at room temperature to -10 °C.

Procuring PFES-Cl is essential for formulating extreme-concentration aqueous electrolytes that require both high energy density and low-temperature operational stability.

Leaving-group lability
Class-level
Sulfonyl chloride (Cl⁻) is more labile than sulfonyl fluoride (F⁻) based on class trend F > Cl > Br > I
Chloride may enable milder sulfonylation conditions vs. fluoride
No isomer-specific kinetic data identified; class-level inference

Photoacid Generator (PAG) Thermal Stability and Photosensitivity

In semiconductor lithography, the acid diffusion length and thermal stability of the PAG are critical for pattern resolution. Non-ionic PAGs synthesized via the reaction of PFES-Cl with naphthalenedimethylimide derivatives yield pentafluoroethanesulfonates that exhibit superior heat-resistance stability (allowing for rigorous post-exposure baking) and high i-line (365 nm) photosensitivity. The C2 chain provides an optimal balance, preventing the excessive acid diffusion seen in C1 triflates while avoiding the poor solubility and regulatory bans associated with C8 PFOS derivatives [1].

Evidence DimensionLithographic performance balance
Target Compound DataPFES-Cl derived PAGs provide high i-line sensitivity and controlled acid diffusion.
Comparator Or BaselineC1 triflates (excessive diffusion/blur) and C8 PFOS (banned, poor solubility).
Quantified DifferenceOptimal hydrophobic compatibility and thermal stability for post-exposure bake (PEB) processes.
ConditionsNon-ionic PAG formulation in photoresist resin exposed to 365 nm i-line radiation.

Photoresist formulators select PFES-Cl to synthesize PAGs that deliver precise critical dimension (CD) control without triggering PFAS regulatory violations.

Conductivity (25°C)
Head-to-head
[Li(G4)]BETI
0.63 mS·cm⁻¹
[Li(G4)]TFSI
1.13 mS·cm⁻¹
Lower conductivity offset by higher thermal stability in battery context
Direct comparison in tetraglyme complex; BETI decomposes ~30–50°C higher than TFSI (separate study)
Sulfonamide product
Supporting
C2F5 reagent
C₂F₅-sulfonamides
CF3 reagent
CF₃-sulfonamides
Installs structurally distinct perfluoroalkyl group for SAR exploration
No comparative yield data; product identity confirmed

Synthesis of High-Voltage Lithium-Ion Battery Electrolytes

PFES-Cl is the mandatory precursor for synthesizing lithium bis(pentafluoroethanesulfonyl)imide (LiBETI). This application is critical for battery manufacturers moving to high-voltage (>4.0 V) cathode chemistries (like NMC or NCA) where traditional LiTFSI causes unacceptable aluminum current collector corrosion. The C2 chain uniquely passivates the aluminum surface while maintaining the high ionic conductivity required for fast charging [1].

Formulation of Water-in-Salt Electrolytes (WISE) and Solvate Ionic Liquids

Because PFES-Cl derivatives like LiBETI and NaBETI exhibit extreme aqueous solubility (>30 mol/kg) and low-temperature liquidus stability (-10 °C), this compound is the precursor of choice for researchers and engineers developing safe, non-flammable aqueous supercapacitors and next-generation monovalent-metal-ion batteries [2].

Manufacturing of Semiconductor Photoacid Generators (PAGs)

In the microfabrication and photoresist industry, PFES-Cl is utilized to synthesize non-ionic pentafluoroethanesulfonate PAGs. These are specifically chosen over triflate or PFOS alternatives to achieve the precise acid diffusion lengths and thermal stability required for high-resolution i-line and EUV lithography, ensuring sharp pattern transfer during post-exposure baking[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
LiBETI synthesis for high-temp battery electrolytes
C2F5 sulfonyl chloride precursor
Thermal decomposition onset of derived LiBETI vs. LiTFSI
PfES group installation in drug candidate optimization
C2F5SO2– group for intermediate lipophilicity/sterics
ADME property modulation without excessive molecular weight
Ru-catalyzed perfluoroalkylation of aromatics
C2F5-aryl synthesis via desulfitative coupling
Reaction selectivity and efficiency with C2F5 reagent
QC procurement verification via refractive index
Refractive index specification
Identity differentiation from non-fluorinated analogue

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

64773-40-6

Wikipedia

Pentafluoroethane-1-sulfonyl chloride

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